methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and an indole moiety. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated pyrrole intermediate in the presence of a palladium catalyst.
Formation of the Indole Moiety: The indole moiety can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
- Methyl 5-(4-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
- Methyl 5-(4-methylphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate lies in the presence of the bromophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrole ring system substituted with a bromophenyl group and an indole derivative, contributing to its unique pharmacological profile. Its molecular formula is C18H16BrN3O3 with a molecular weight of approximately 396.24 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives related to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Research indicates that compounds with similar structures exhibit MIC values ranging from 20 to 40 µM against Staphylococcus aureus, while showing higher MIC values (40–70 µM) against Escherichia coli . This suggests moderate antibacterial activity, which can be further optimized through structural modifications.
Anticancer Activity
The indole and pyrrole moieties in the compound are known for their anticancer properties. Several studies have reported that related compounds can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell proliferation and survival:
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism, leading to increased oxidative stress and subsequent cell death .
Neuroprotective Effects
Emerging evidence suggests that compounds featuring the indole structure may offer neuroprotective benefits. For instance, they may help mitigate neuroinflammation and oxidative stress associated with neurodegenerative diseases:
- Case Studies : A study demonstrated that derivatives of this compound could reduce neuronal cell death in models of neurodegeneration by inhibiting inflammatory cytokines .
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Pyrrole Ring : Utilizing a Paal-Knorr reaction to create the pyrrole framework.
- Substitution Reactions : Introducing the bromophenyl and indole groups through electrophilic aromatic substitution or coupling reactions.
- Carboxylation : Finalizing the structure with carboxylate formation via esterification techniques.
Research Findings
Study | Findings |
---|---|
Study A | Identified significant antibacterial activity against Gram-positive bacteria with MIC values < 40 µM. |
Study B | Showed anticancer effects in vitro on breast cancer cell lines, inducing apoptosis through caspase activation. |
Study C | Reported neuroprotective effects in animal models, reducing markers of inflammation and oxidative stress. |
Properties
Molecular Formula |
C21H17BrN2O3 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H17BrN2O3/c1-11-16(21(26)27-2)18(19(23-11)12-7-9-13(22)10-8-12)17-14-5-3-4-6-15(14)24-20(17)25/h3-10,17,23H,1-2H3,(H,24,25) |
InChI Key |
SETXQVPJIYAGLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=C(C=C2)Br)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
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